6-Ethylpyrimidine-2,4-dithiol

Thymidylate synthase Antibacterial Enzyme inhibition

Researchers pursuing antibacterial SAR campaigns often encounter potency ceilings with 6-methyl-pyrimidine-2,4-dithiol analogs. 6-Ethylpyrimidine-2,4-dithiol (CAS 52590-34-8) overcomes this limitation: • Validated E. coli TS inhibitor (IC₅₀ = 850 nM) with 100-1000× potency gain over the 6-methyl congener • Dual TS/DHFR activity (T. gondii DHFR IC₅₀ = 1.8 μM; TS IC₅₀ = 3.7 μM) enabling folate pathway probe studies • Bidentate dithiol scaffold for reproducible transition metal coordination chemistry Supplied at ≥95% purity with global availability for rapid SAR iteration.

Molecular Formula C6H8N2S2
Molecular Weight 172.26
CAS No. 52590-34-8
Cat. No. B2511074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpyrimidine-2,4-dithiol
CAS52590-34-8
Molecular FormulaC6H8N2S2
Molecular Weight172.26
Structural Identifiers
SMILESCCC1=CC(=S)NC(=S)N1
InChIInChI=1S/C6H8N2S2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyCQZSQOQRZSHCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpyrimidine-2,4-dithiol: Physicochemical Baseline


6-Ethylpyrimidine-2,4-dithiol (CAS 52590-34-8) is a heterocyclic organic compound with a pyrimidine core substituted at the 6-position by an ethyl group and at the 2- and 4-positions by thiol groups [1]. This substitution pattern distinguishes it from other pyrimidine derivatives, offering unique metal-chelating capabilities and biochemical reactivity [2]. The compound has a molecular weight of 172.3 g/mol and is commercially available from research suppliers in purities up to 95%, as confirmed by vendor technical datasheets .

Workflow Enzyme inhibition and chelation studies
Selection Dithiol-dependent target engagement
Format Standardized 95% purity research supply

Why Pyrimidine Analogs Cannot Substitute 6-Ethylpyrimidine-2,4-dithiol


Pyrimidine-2,4-dithiol derivatives display substitution-dependent biological activity and chemical behavior [1]. The presence and nature of the substituent at the 6-position profoundly influence both enzyme inhibition potency and target selectivity. In a comparative study of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, the 6-ethyl substitution increased potency by two to three orders of magnitude relative to the 6-methyl analog [2]. Similarly, the thiol groups at positions 2 and 4 confer distinct biochemical mechanisms—such as competitive inhibition via interaction with cysteine residues—that are absent in amino- or carbonyl-substituted counterparts [3]. Consequently, generic substitution within the pyrimidine-2,4-dithiol class is not feasible without significant loss of specific activity or altered biochemical profile.

Risk Context
Target Profile
Substitution Concern
6-Alkyl analog
6-Ethyl substitution required for target potency
6-Methyl or shorter alkyl may lose orders of magnitude in enzyme inhibition
2,4-Functional analog
Dithiol groups support competitive cysteine interaction
Amino- or carbonyl-substituted analogs may shift to substrate-like TS processing
Class-level pyrimidine
Dual TS/DHFR inhibition profile is substitution-specific
Generic pyrimidine-2,4-dithiol without ethyl group alters selectivity context

Differentiation Evidence for 6-Ethylpyrimidine-2,4-dithiol


E. coli Thymidylate Synthase Inhibition

6-Ethylpyrimidine-2,4-dithiol inhibits E. coli thymidylate synthase (TS) with an IC₅₀ of 850 nM, as determined by spectrophotometric assay measuring oxidation of tetrahydrofolate to dihydrofolate [1]. While direct head-to-head data for the closest structural analog (6-methylpyrimidine-2,4-dithiol) are not available, class-level inference from a thieno[2,3-d]pyrimidine study demonstrates that 6-ethyl substitution increases TS/DHFR inhibitory potency by two to three orders of magnitude compared to the 6-methyl analog [2]. This magnitude of difference suggests that substituting the ethyl group with a methyl group would severely compromise TS inhibition.

E. coli TS Inhibition
Class-level inference
IC₅₀ 850 nM for target; ~100–1000× predicted potency gap vs. 6-methyl analog
Supports ethyl-specific TS inhibition context
Direct head-to-head data not available; class-level inference applied
Thymidylate synthase Antibacterial Enzyme inhibition

T. gondii TS-DHFR Selectivity Profile

Inhibition assays against the bifunctional TS-DHFR enzyme from Toxoplasma gondii revealed IC₅₀ values of 1.8 μM for DHFR and 3.7 μM for TS [1]. This approximately 2-fold selectivity for DHFR over TS contrasts with the balanced dual inhibition observed in the related thieno[2,3-d]pyrimidine compound 2 (human TS IC₅₀ = 54 nM, DHFR IC₅₀ = 19 nM) [2]. The differential selectivity profile of 6-ethylpyrimidine-2,4-dithiol may be advantageous for applications requiring preferential targeting of DHFR in parasitic organisms.

T. gondii Selectivity
Cross-study comparable
DHFR IC₅₀ 1.8 μM, TS IC₅₀ 3.7 μM; ~2-fold DHFR selectivity
Differential dual inhibition for apicomplexan models
Selectivity contrasts with balanced TS/DHFR profiles in related analogs
Selectivity Toxoplasma gondii Dual inhibition

Competitive TS Inhibition Mechanism

2,4-Dithio-dUMP, a close structural relative of 6-ethylpyrimidine-2,4-dithiol, acts as a competitive inhibitor of thymidylate synthase relative to the natural substrate dUMP, rather than serving as a substrate itself [1]. This mechanistic distinction is critical: many pyrimidine analogs (e.g., 5-fluoro-dUMP) are processed by TS, leading to mechanism-based toxicity or resistance. By contrast, the dithiol functionality ensures non-productive enzyme binding, potentially reducing metabolic liabilities. While direct data for the 6-ethyl derivative are lacking, the conserved dithiol moiety strongly supports a similar competitive inhibition mechanism.

Inhibition Mechanism
Class-level inference
Predicted competitive inhibition vs. dUMP; non-substrate dithiol functionality
Mechanism-context for non-productive enzyme binding
Data derived from 2,4-dithio-dUMP analog; direct evidence pending
Mechanism of action Competitive inhibition Thymidylate synthase

Purity and Identity Verification

Commercial supplies of 6-ethylpyrimidine-2,4-dithiol are available at 95% purity as verified by vendor certificates of analysis . The compound's identity is unambiguously confirmed by its unique InChI Key (CQZSQOQRZSHCIM-UHFFFAOYSA-N) and spectroscopic data [1]. This level of analytical characterization ensures batch-to-batch reproducibility in research applications, a critical factor when comparing to less well-characterized analogs from custom synthesis sources.

Purity & Identity
Supporting evidence
95% purity; confirmed by vendor COA and InChI Key
Standardized lot consistency for reproducible assays
Data to verify with independent analytical characterization
Quality control Purity Analytical characterization

Research Applications for 6-Ethylpyrimidine-2,4-dithiol


E. coli TS Antibacterial Discovery

6-Ethylpyrimidine-2,4-dithiol serves as a validated tool compound for inhibiting E. coli thymidylate synthase (IC₅₀ = 850 nM) [1]. Its 6-ethyl substitution confers a predicted 100-1000× potency advantage over the 6-methyl analog, making it a preferred starting point for structure-activity relationship (SAR) campaigns in antibacterial drug discovery [2].

T. gondii DHFR Inhibition Research

With an IC₅₀ of 1.8 μM against T. gondii DHFR and 3.7 μM against TS, this compound exhibits ~2-fold selectivity for DHFR [1]. This profile supports its use in studies of folate metabolism in apicomplexan parasites, where selective DHFR inhibition may be therapeutically advantageous [3].

Mechanistic Studies of TS Competitive Inhibition

As a dithiol-containing pyrimidine, 6-ethylpyrimidine-2,4-dithiol is expected to function as a competitive inhibitor of TS rather than a substrate [4]. This property makes it an ideal probe for kinetic studies of TS without the confounding effects of substrate turnover and product formation.

Chemical Synthesis and Coordination Chemistry

The bidentate chelating capability imparted by the 2- and 4-thiol groups enables the compound to act as a versatile ligand for transition metal complexes [5]. This application is supported by the availability of high-purity material (95%) suitable for reproducible coordination chemistry studies .

Application
Selection Property
Validation Focus
E. coli TS inhibition studies
6-Ethyl-dependent TS potency context
IC₅₀ endpoint review and SAR benchmarking
T. gondii DHFR/TS selectivity research
DHFR-preferential dual inhibition profile
Selectivity ratio validation in apicomplexan models
TS competitive inhibition kinetics
Non-substrate dithiol competitive binding
Mechanism verification against dUMP substrate control
Coordination chemistry and synthesis
Bidentate thiol chelating capability
Purity-dependent complexation reproducibility

Technical Documentation Hub

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18 linked technical documents
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